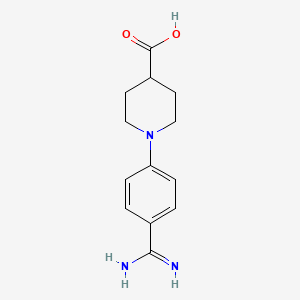
2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains both an imidazole ring and a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and glyoxal.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving glyoxal and an amine source, such as ammonium acetate, under acidic conditions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent like diethyl carbonate.
Final Product Isolation: The final product is isolated through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and conditions often involve polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-(4-bromophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methyl group can affect its electronic properties and steric interactions, making it distinct from other similar compounds.
属性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-9(11(15)16)14-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI 键 |
PDTBCPQKUWVVGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorobenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12445660.png)
![1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12445672.png)

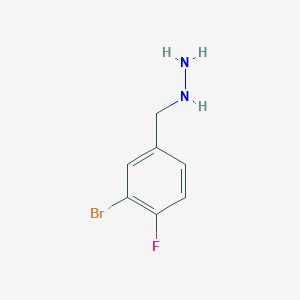

![(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12445693.png)
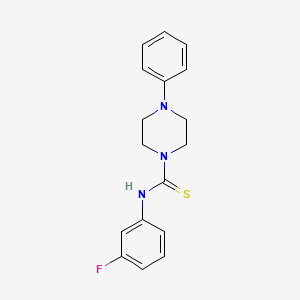
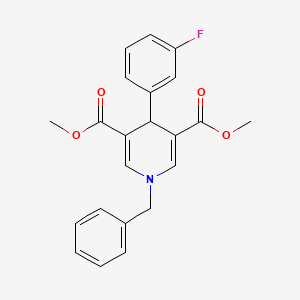
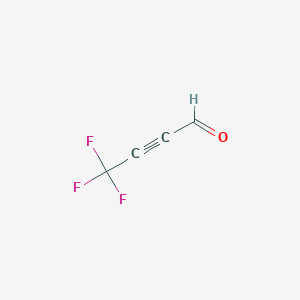
![(3Z)-5-bromo-3-[3-(3-chloro-4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12445724.png)
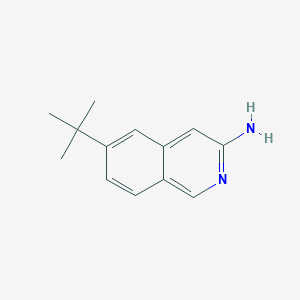
![3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride](/img/structure/B12445739.png)
![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
